N-1-naphthylhexopyranosylamine

Description

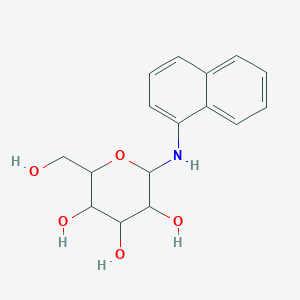

N-1-naphthylhexopyranosylamine is a glycosylamine derivative characterized by a hexopyranose sugar moiety (e.g., glucose, galactose) linked via an amine group to a 1-naphthyl aromatic system. The naphthyl group enhances hydrophobicity and π-π stacking interactions, while the hexopyranose backbone provides stereochemical diversity and biocompatibility .

Key structural features include:

- Hexopyranose ring: Typically in the chair conformation, with hydroxyl groups contributing to hydrogen bonding.

- Naphthylamine linkage: The 1-naphthyl group introduces steric bulk and aromaticity, influencing solubility and reactivity.

Properties

IUPAC Name |

2-(hydroxymethyl)-6-(naphthalen-1-ylamino)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5/c18-8-12-13(19)14(20)15(21)16(22-12)17-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-21H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKZPBBOEFJXRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Differences :

- Reactivity: The sulfonamide group in 17c enables anion exchange and electrochemical activity, whereas the hexopyranosylamine’s hydroxyl/amine groups favor hydrogen bonding and chiral recognition.

- Stereochemistry: this compound has multiple stereocenters (from hexopyranose), unlike the planar pyridine-sulfonamide system in 17c.

2.2. Comparison with Other Glycosylamines

| Compound | Hexose Type | Aromatic Group | Key Applications |

|---|---|---|---|

| This compound | Glucose/Galactose | 1-naphthyl | Glycosidase inhibition |

| N-phenylglucosylamine | Glucose | Phenyl | Model for glycoconjugate studies |

| N-benzylgalactosylamine | Galactose | Benzyl | Drug delivery carriers |

Thermodynamic Stability :

Naphthyl derivatives exhibit higher thermal stability (Tₐ ~140–160°C) compared to phenyl analogs (Tₐ ~120–140°C) due to enhanced π-stacking .

Research Findings and Limitations

- Synthetic Challenges: Unlike 17c, which uses straightforward sulfonylation, this compound requires precise glycosylation conditions to avoid hydrolysis of the glycosidic bond.

- Electrochemical Behavior : Compound 17c demonstrated anion conductivity (σ ~10⁻³ S/cm) in polymer matrices , whereas glycosylamines are less studied in this context but show promise in bioelectrochemistry.

- Biological Activity : Naphthyl-substituted glycosylamines are hypothesized to inhibit glycosidases (e.g., α-glucosidase) more effectively than phenyl derivatives due to stronger hydrophobic interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.